REACTION_CXSMILES
|
[CH3:1][C:2]1=[CH:3][CH2:4][CH2:5][C:6]([CH3:15])=[CH:7][CH:8]=[C:9]([CH:12]([CH3:14])[CH3:13])[CH2:10][CH2:11]1>CCCCC>[CH3:14][CH:12]([C:9]1[CH2:8][CH2:7][C:6]([CH:5]=[CH2:4])([CH3:15])[CH:11]([C:2]([CH3:1])=[CH2:3])[CH:10]=1)[CH3:13]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C/C/1=C\CC/C(=C/C=C(\CC1)/C(C)C)/C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
35 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
by cool on-column injection
|
Type
|
EXTRACTION
|
Details
|
extract when
|
Type
|
EXTRACTION
|
Details
|
extract
|
Type
|
CUSTOM
|
Details
|
was injected onto a hot (230° C.) injector (FIG. 2)
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C)C1=CC(C(CC1)(C)C=C)C(=C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][C:2]1=[CH:3][CH2:4][CH2:5][C:6]([CH3:15])=[CH:7][CH:8]=[C:9]([CH:12]([CH3:14])[CH3:13])[CH2:10][CH2:11]1>CCCCC>[CH3:14][CH:12]([C:9]1[CH2:8][CH2:7][C:6]([CH:5]=[CH2:4])([CH3:15])[CH:11]([C:2]([CH3:1])=[CH2:3])[CH:10]=1)[CH3:13]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C/C/1=C\CC/C(=C/C=C(\CC1)/C(C)C)/C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
35 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
by cool on-column injection
|
Type
|
EXTRACTION
|
Details
|
extract when
|
Type
|
EXTRACTION
|
Details
|
extract
|
Type
|
CUSTOM
|
Details
|
was injected onto a hot (230° C.) injector (FIG. 2)
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C)C1=CC(C(CC1)(C)C=C)C(=C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |